molecular formula C43H38N2O2 B14195243 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione CAS No. 917981-35-2

1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione

Cat. No.: B14195243
CAS No.: 917981-35-2
M. Wt: 614.8 g/mol
InChI Key: RYCPTJLNIWYSSL-UHFFFAOYSA-N
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Description

1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a diketone core flanked by two bis(4-methylphenyl)amino groups, making it a valuable subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4,4’-dimethylbenzidine with acetylacetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the diketone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione involves its interaction with various molecular targets. The compound’s diketone core can participate in coordination with metal ions, forming stable complexes. These complexes can then interact with biological macromolecules, influencing their function and activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione is unique due to its bis(4-methylphenyl)amino groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes .

Properties

CAS No.

917981-35-2

Molecular Formula

C43H38N2O2

Molecular Weight

614.8 g/mol

IUPAC Name

1,3-bis[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propane-1,3-dione

InChI

InChI=1S/C43H38N2O2/c1-30-5-17-36(18-6-30)44(37-19-7-31(2)8-20-37)40-25-13-34(14-26-40)42(46)29-43(47)35-15-27-41(28-16-35)45(38-21-9-32(3)10-22-38)39-23-11-33(4)12-24-39/h5-28H,29H2,1-4H3

InChI Key

RYCPTJLNIWYSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(=O)CC(=O)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C

Origin of Product

United States

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